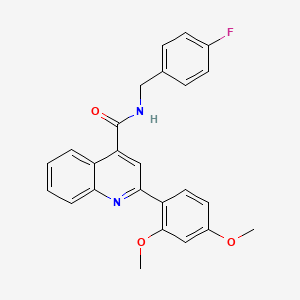![molecular formula C26H25N3O3 B3589777 [4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone](/img/structure/B3589777.png)
[4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone
Overview
Description
[4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a quinoline moiety attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-(5-methyl-2-furyl)-4-quinolinecarboxaldehyde with 4-(2-methoxyphenyl)piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents, catalysts, and reaction conditions is critical to ensure the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
Scientific Research Applications
[4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(tert-butyl)-2-methyl-3-furyl][4-(2-methoxyphenyl)piperazino]methanone
- 4-(2-methoxyphenyl)piperazinomethanone
- 4-(2-methoxyphenyl)piperazinomethanone
Uniqueness
What sets [4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18-11-12-24(32-18)22-17-20(19-7-3-4-8-21(19)27-22)26(30)29-15-13-28(14-16-29)23-9-5-6-10-25(23)31-2/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSNZDAFOOCKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


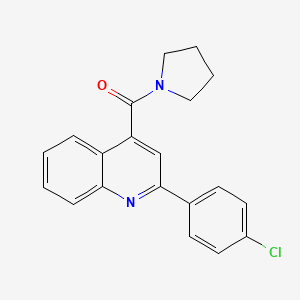
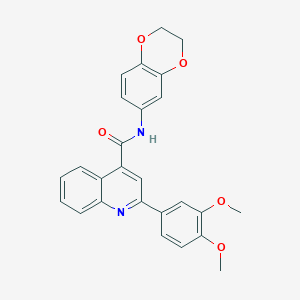
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B3589733.png)
![N-[4-(dimethylamino)phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B3589738.png)
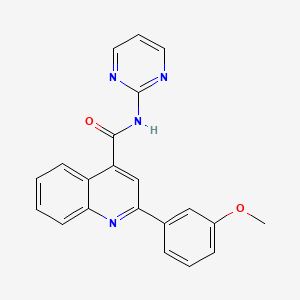
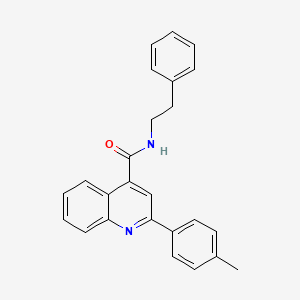
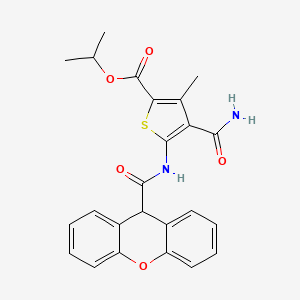
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B3589770.png)

![2-ethyl-6-iodo-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3589791.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3589794.png)
![5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3589798.png)
![(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B3589802.png)
